Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate: is a chemical compound belonging to the class of dihydropyridines. It is characterized by a pyridine ring with a hydroxymethyl group at the 5-position and a carboxylate ester group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 3,4-dihydropyridine with formaldehyde in the presence of a base, followed by esterification with methanol.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under controlled conditions.
Reduction: The compound can undergo reduction to form the corresponding dihydropyridine derivative.
Substitution: Various nucleophilic substitution reactions can occur at the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium cyanide (NaCN) in aqueous solution.
Major Products Formed:
Oxidation: 5-(Carboxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate.
Reduction: 3,4-Dihydropyridine.
Substitution: Nitrile derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating cardiovascular diseases. Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the derivative and its intended application. For example, in cardiovascular applications, the compound may interact with ion channels to modulate heart function.
Comparison with Similar Compounds
Methyl 3,4-dihydro-2H-pyridine-1-carboxylate: Lacks the hydroxymethyl group.
Methyl 5-(hydroxymethyl)furan-2-carboxylate: Similar structure but with a furan ring instead of pyridine.
Uniqueness: Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its combination of the pyridine ring and the hydroxymethyl group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential applications
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)9-4-2-3-7(5-9)6-10/h5,10H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSKRZYFEYIGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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